4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9FN2O4S It is a sulfonamide derivative characterized by the presence of a fluorine atom at the para position of the benzene ring and a nitro group at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-fluoro-N-(3-aminophenyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
4-fluoro-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
4-fluoro-N-(3-nitrophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
These compounds share similar structural features but differ in the substituents on the benzene ring. The unique combination of the fluorine and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-4-6-12(7-5-9)20(18,19)14-10-2-1-3-11(8-10)15(16)17/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYKPCOQQFYVTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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